

Spectral Analysis of N,3-dimethylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N,3-dimethylbenzamide*

CAS No.: 74786-81-5

Cat. No.: B1606553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **N,3-dimethylbenzamide**, a compound of interest in various chemical and pharmaceutical research fields. This document outlines available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure

N,3-dimethylbenzamide (C₉H₁₁NO) is an aromatic amide with a molecular weight of 149.19 g/mol. Its structure consists of a benzene ring substituted with a methyl group at the meta-position (C3) and an N-methylaminocarbonyl group.

Spectroscopic Data

A comprehensive analysis of **N,3-dimethylbenzamide**'s spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. The following sections present the available and expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

A proton NMR spectrum of **N,3-dimethylbenzamide** has been reported in the literature. The experimental data, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is summarized in Table 1.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.44-7.52	multiplet	2H	Aromatic protons
7.18-7.22	multiplet	2H	Aromatic protons
6.44	broad singlet	1H	N-H proton
2.90	doublet (J = 4.9 Hz)	3H	N-CH ₃ protons
~2.4 (inferred)	singlet	3H	Ar-CH ₃ protons

¹³C NMR Data

As of the latest search, explicit experimental ¹³C NMR data for **N,3-dimethylbenzamide** was not found in the available literature. However, based on the known structure and typical chemical shifts for similar aromatic amides, a predicted spectrum can be outlined (Table 2).

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~170	C=O (Amide carbonyl)
~138	Aromatic C-CH ₃
~135	Aromatic C-C=O
~128-130	Aromatic C-H
~125-127	Aromatic C-H
~27	N-CH ₃
~21	Ar-CH ₃

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for **N,3-dimethylbenzamide** is not readily available. Table 3 outlines the expected characteristic absorption bands based on its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300	N-H Stretch	Secondary Amide
3100-3000	C-H Stretch	Aromatic
2950-2850	C-H Stretch	Aliphatic (CH ₃)
~1650	C=O Stretch (Amide I)	Amide
~1550	N-H Bend (Amide II)	Amide
1600, 1475	C=C Stretch	Aromatic Ring

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for **N,3-dimethylbenzamide** is not available in the searched databases. However, for a compound with the molecular formula C₉H₁₁NO, the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 149. Common fragmentation patterns for aromatic amides would also be anticipated. The predicted key fragments are listed in Table 4.

m/z	Fragment Ion
149	$[\text{C}_9\text{H}_{11}\text{NO}]^+$ (Molecular Ion)
118	$[\text{M} - \text{NHCH}_3]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
58	$[\text{CH}_3\text{NH}=\text{CH}_2]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed above.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Approximately 5-10 mg of **N,3-dimethylbenzamide** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used.
 - Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.

- A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
- A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid **N,3-dimethylbenzamide** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid is placed directly on the ATR crystal.
- Instrumentation: An FT-IR spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
 - The sample is placed in the infrared beam path.
 - The sample spectrum is recorded over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

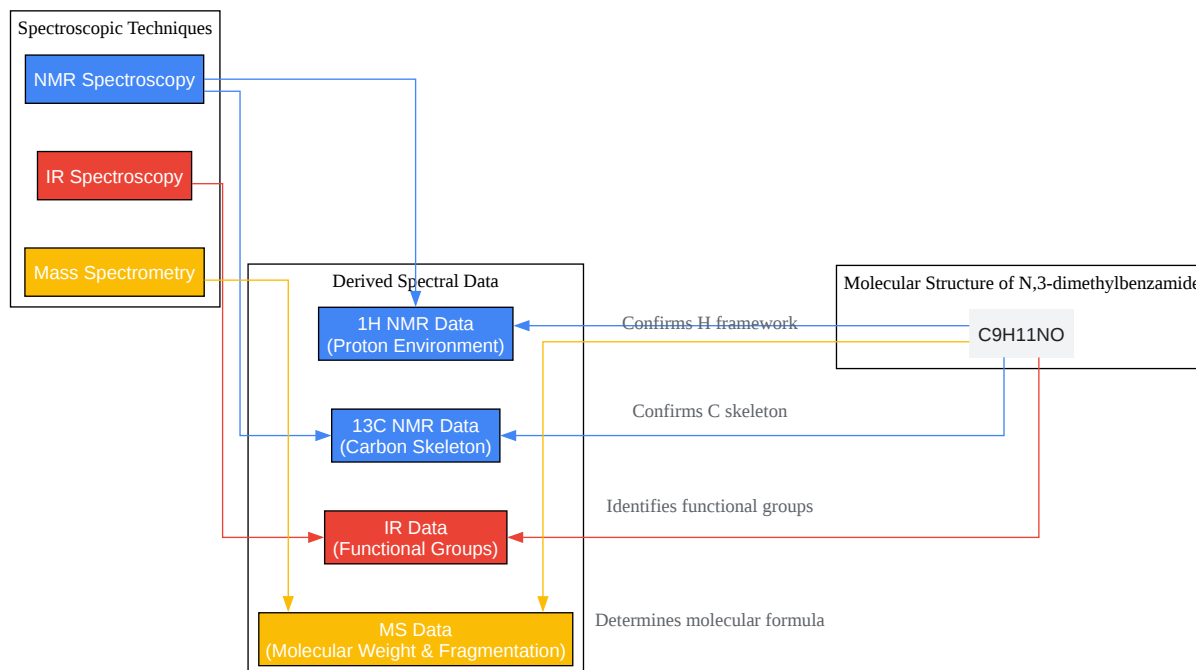
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of **N,3-dimethylbenzamide** is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Data Interpretation and Molecular Structure

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **N,3-dimethylbenzamide**.

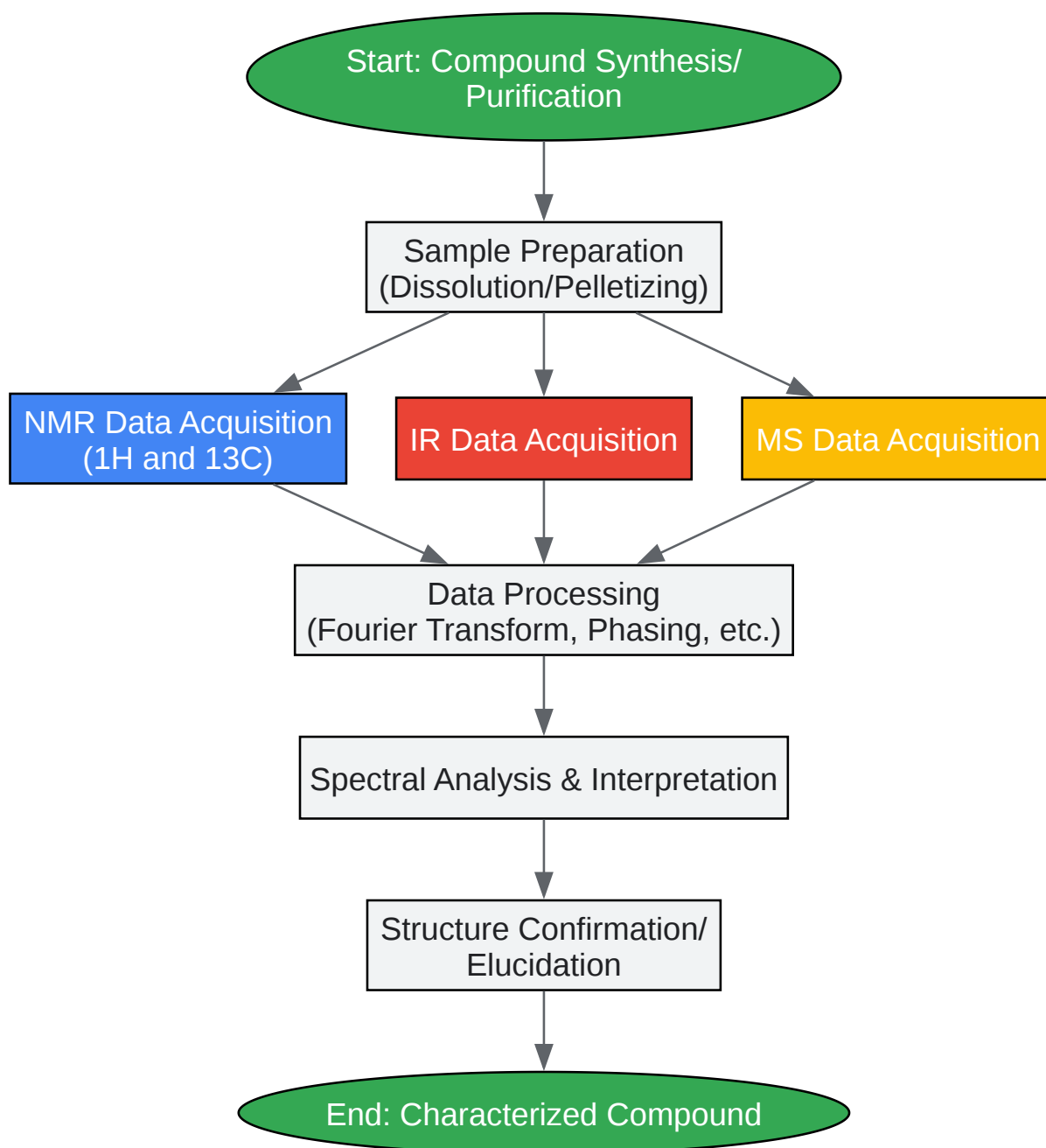


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Figure 1. Relationship between spectroscopic techniques and molecular structure elucidation.

Generalized Experimental Workflow

The diagram below outlines a generalized workflow for the spectroscopic analysis of a chemical compound like **N,3-dimethylbenzamide**.



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Figure 2. Generalized workflow for spectroscopic analysis.

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